

Application Notes and Protocols for Flubi-2 in Cell Culture

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Compound of Interest

Compound Name: *Flubi-2*

Cat. No.: *B12406869*

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Introduction

Flubi-2 is the fluorescent, hydrolyzed product of the membrane-permeant probe Flubida-2. Flubida-2, a conjugate of biotin and fluorescein diacetate, is a fluorogenic sensor designed for the targeted measurement of intracellular pH.^{[1][2]} Upon entry into a cell, Flubida-2 is non-fluorescent until cellular esterases cleave the acetate groups, yielding the pH-sensitive fluorophore, **Flubi-2**.^{[1][3]} The fluorescence intensity of **Flubi-2** is dependent on the surrounding pH, making it a valuable tool for assessing the pH of the cytoplasm or specific organelles. The biotin moiety of Flubida-2 allows for precise localization to cellular regions expressing avidin or streptavidin fusion proteins, enabling targeted pH measurements.^{[1][4]} **Flubi-2** itself is membrane-impermeant and serves as a standard for calibrating fluorescence signals to specific pH values.^{[1][2]}

Principle of Action

The utility of Flubida-2 as a targeted intracellular pH sensor is based on a three-step process. First, the membrane-permeant Flubida-2 probe is loaded into live cells by incubation.^[1] Second, within the cell, ubiquitous intracellular esterases hydrolyze the diacetate groups on the fluorescein backbone of Flubida-2. This cleavage event renders the molecule, now **Flubi-2**, fluorescent.^{[1][5]} Finally, the biotinylated **Flubi-2** can bind with high affinity to avidin or

streptavidin proteins that have been genetically targeted to specific subcellular locations, allowing for the measurement of pH in discrete intracellular compartments. The fluorescence emission of the resulting **Flubi-2** is pH-dependent, with an increase in fluorescence intensity corresponding to an increase in pH.^[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Flubida-2 and its active form, **Flubi-2**.

Property	Value	Reference
Flubida-2		
Molecular Weight	812.93 g/mol	[1]
Form	Off-white solid	[1]
Solubility	DMSO	[1]
Cell Permeability	Membrane permeant	[1]
Flubi-2 (Hydrolyzed Flubida-2)		
Excitation Maximum	492 nm (at pH 9)	[1]
Emission Maximum	517 nm (at pH 9)	[1]
pKa	~6.5	[1]
Indicator Type	Ratiometric	[1]
Cell Permeability	Membrane impermeant	[2]

Experimental Protocols

1. Protocol for Intracellular pH Measurement using Flubida-2

This protocol describes the general procedure for loading cells with Flubida-2 and measuring intracellular pH.

Materials:

- Flubida-2 probe
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS) or other suitable physiological buffer
- Cells cultured on an appropriate imaging vessel (e.g., glass-bottom dish, 96-well plate)
- Fluorescence microscope or plate reader with appropriate filter sets for fluorescein (Excitation/Emission ~490/520 nm)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Flubida-2 in anhydrous DMSO. For example, dissolve 1 mg of Flubida-2 in 246 μ L of DMSO to obtain a 5 mM stock solution.
 - Store the stock solution at -20°C, protected from light and moisture.
- Cell Preparation:
 - Culture cells to the desired confluency on a suitable imaging vessel.
 - For targeted measurements, transfect cells with a vector expressing an avidin or streptavidin fusion protein targeted to the organelle of interest 24-48 hours prior to the experiment.
- Cell Loading:
 - On the day of the experiment, allow the Flubida-2 stock solution to warm to room temperature.
 - Dilute the Flubida-2 stock solution in a physiological buffer (e.g., PBS) to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 μ M.
 - Remove the cell culture medium and wash the cells once with the physiological buffer.

- Add the Flubida-2 loading solution to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time will vary depending on the cell type.
- After incubation, wash the cells two to three times with the physiological buffer to remove any excess probe.
- Add fresh, pre-warmed physiological buffer to the cells for imaging.
- Fluorescence Measurement:
 - Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).
 - Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
 - Acquire images or readings at different time points as required by the experimental design.

2. Protocol for In Vitro pH Calibration with **Flubi-2**

This protocol describes how to generate a standard curve to correlate fluorescence intensity with pH using the hydrolyzed form, **Flubi-2**.

Materials:

- **Flubi-2**
- Anhydrous DMSO
- A series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0)
- 96-well black, clear-bottom plate
- Fluorescence plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Flubi-2** in anhydrous DMSO (e.g., 5 mM).

- Prepare a series of calibration buffers with precise pH values.
- Standard Curve Preparation:
 - Dilute the **Flubi-2** stock solution to a final concentration (e.g., 1 μ M) in each of the calibration buffers.
 - Pipette a set volume (e.g., 100 μ L) of each **Flubi-2**-containing calibration buffer into multiple wells of the 96-well plate to have technical replicates.
 - Include wells with calibration buffer only (no **Flubi-2**) to measure background fluorescence.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for **Flubi-2** (~492 nm and ~517 nm, respectively).
- Data Analysis:
 - Subtract the average background fluorescence from all measurements.
 - Plot the average background-corrected fluorescence intensity for each pH value against the known pH of the calibration buffers.
 - Fit the data with an appropriate curve (e.g., sigmoidal dose-response) to generate a standard curve. This curve can then be used to estimate the intracellular pH from the fluorescence intensity measurements obtained in the cell-based assay.

Visualizations

Caption: Mechanism of Flubida-2 activation and targeting.

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